molecular formula C9H13NS B11746916 (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine

(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B11746916
M. Wt: 167.27 g/mol
InChI Key: YOYGMCGRAMSGSR-ZETCQYMHSA-N
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Description

(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine: is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an amine group on an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and (S)-1-phenylethylamine.

    Condensation Reaction: The aldehyde group of 4-(methylsulfanyl)benzaldehyde reacts with the amine group of (S)-1-phenylethylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amine group can undergo reduction to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as conductivity and thermal stability.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and imaging purposes.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be employed in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

    (1S)-1-[4-(methylsulfanyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with a ketone group instead of an amine group.

    4-(methylsulfanyl)phenylamine: Similar structure but without the ethan-1-amine backbone.

Uniqueness:

    Functional Groups: The presence of both a methylsulfanyl group and an amine group on the phenyl ring makes (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine unique compared to its analogs.

    Chirality: The compound’s chirality (1S configuration) adds to its uniqueness, potentially leading to different biological activities compared to its racemic or (1R) counterparts.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

(1S)-1-(4-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1

InChI Key

YOYGMCGRAMSGSR-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)SC)N

Canonical SMILES

CC(C1=CC=C(C=C1)SC)N

Origin of Product

United States

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